molecular formula C12H13NO2 B8419958 Ethyl 3-(2-cyanoethyl)benzoate

Ethyl 3-(2-cyanoethyl)benzoate

Cat. No.: B8419958
M. Wt: 203.24 g/mol
InChI Key: PJXMJCFRAUMGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-cyanoethyl)benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a cyanoethyl group attached to the benzene ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-cyanoethyl)benzoate typically involves the esterification of 3-(2-Cyanoethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-cyanoethyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3-(2-Cyanoethyl)benzoic acid and ethanol in the presence of an acid or base catalyst.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

    Hydrolysis: 3-(2-Cyanoethyl)benzoic acid and ethanol.

    Reduction: 3-(2-Aminoethyl)benzoic acid ethyl ester.

    Substitution: Various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-cyanoethyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceuticals: It is investigated for its potential use in drug development due to its unique chemical structure.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-cyanoethyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl benzoate: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.

    3-(2-Aminoethyl)benzoic acid ethyl ester: Contains an amino group instead of a cyano group, which alters its reactivity and biological activity.

    Methyl 3-(2-Cyanoethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the cyano and ester functional groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and material science.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 3-(2-cyanoethyl)benzoate

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13/h3,5,7,9H,2,4,6H2,1H3

InChI Key

PJXMJCFRAUMGCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-(2-cyanovinyl)benzoate (800 mg, 4.0 mmol) in methanol (30 ml) was added cautiously 10% palladium/C and the mixture was stirred at 3 atm. for 10 hours under a hydrogen atmosphere. After the mixture was filtered to remove a solid, the filtrate was evaporated to yield ethyl 3-(2-cyanoethyl)benzoate (682 mg, 84%) as a colorless oil.
Name
ethyl 3-(2-cyanovinyl)benzoate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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